(S)-Indoline-2-carboxylic acid ethyl ester
Overview
Description
(S)-Indoline-2-carboxylic acid ethyl ester is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring The (S)-configuration indicates that the compound is chiral and has a specific three-dimensional arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Indoline-2-carboxylic acid ethyl ester can be achieved through several methods. One common approach is the Fischer esterification, where indoline-2-carboxylic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux to drive the equilibrium towards ester formation.
Another method involves the Steglich esterification, which uses a carbodiimide coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance efficiency and scalability. These processes typically involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-Indoline-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like amines or hydrazines in the presence of a base.
Major Products
Hydrolysis: Indoline-2-carboxylic acid and ethanol.
Reduction: Indoline-2-carboxylic alcohol.
Substitution: Indoline-2-carboxamide or other substituted derivatives.
Scientific Research Applications
(S)-Indoline-2-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Indoline-2-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes enzymatic hydrolysis to release the active carboxylic acid form, which then interacts with its molecular targets . The molecular targets and pathways involved can vary but often include enzymes and receptors related to neurological functions .
Comparison with Similar Compounds
Similar Compounds
Indoline-2-carboxylic acid: The parent carboxylic acid form.
Indoline-2-carboxamide: An amide derivative.
Indoline-2-carboxylic alcohol: The reduced alcohol form.
Uniqueness
(S)-Indoline-2-carboxylic acid ethyl ester is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its acid, amide, and alcohol counterparts. The ester group also enhances its solubility in organic solvents, making it more suitable for certain synthetic applications .
Properties
IUPAC Name |
ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPUTPAKVZNBI-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452548 | |
Record name | (S)-Indoline-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82923-81-7 | |
Record name | (S)-Indoline-2-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 82923-81-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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